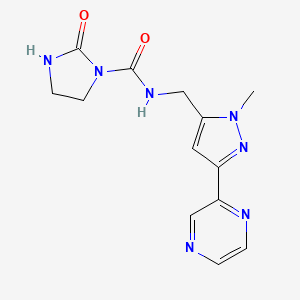
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H15N7O2 and its molecular weight is 301.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its biological activity, particularly in cancer therapy. The imidazolidine moiety enhances its interaction with biological targets. The molecular formula is C_{12}H_{13N_5O_2 with a molecular weight of approximately 253.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to apoptosis in cancer cells.
Research suggests that the pyrazole and imidazolidine rings facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins .
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to this compound. For example, fused pyrazine derivatives have shown significant cytotoxicity against various cancer cell lines, including colon adenocarcinoma . The mechanism often involves bioreductive activation under hypoxic conditions, which is common in tumor microenvironments.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of similar pyrazole compounds on HT29 human colon adenocarcinoma cells. Results indicated that these compounds exhibited selective toxicity under hypoxic conditions, suggesting a potential application in targeted cancer therapies .
- Selective DDR1 Inhibition : Research on related compounds has identified them as selective inhibitors of DDR1, a receptor implicated in tumor progression. Compounds demonstrated IC50 values in the low nanomolar range, indicating potent inhibition of cancer cell migration and invasion .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target/Mechanism | IC50 Value |
|---|---|---|---|
| Cytotoxicity | Similar Pyrazole Compounds | HT29 Colon Adenocarcinoma | Varies (low μM range) |
| DDR1 Inhibition | 3′-(imidazo[1,2-a]pyrazin) | NSCLC Cancer Cells | 23.8 nM |
| Enzyme Inhibition | N-((1-methyl... | Various Enzymes | Not Specified |
特性
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-19-9(6-10(18-19)11-8-14-2-3-15-11)7-17-13(22)20-5-4-16-12(20)21/h2-3,6,8H,4-5,7H2,1H3,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQUWMTEQRTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













